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Compound of Interest

Compound Name:
3-Methylpyridine-4-carboxylic acid

N-oxide

Cat. No.: B149320 Get Quote

An In-depth Technical Guide on the Structure Elucidation of 3-Methylpyridine-4-carboxylic
acid N-oxide

Introduction
3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound belonging to the

pyridine N-oxide family. Molecules in this class are significant as intermediates in

pharmaceutical and agrochemical synthesis, and they exhibit unique chemical reactivity and

biological properties. The N-oxide functional group alters the electronic properties of the

pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry.

Accurate structure elucidation is paramount for confirming the identity, purity, and

stereochemistry of the synthesized compound, ensuring its suitability for further research and

development.

This guide provides a comprehensive overview of the analytical methodologies employed to

definitively determine the structure of 3-Methylpyridine-4-carboxylic acid N-oxide. It covers

spectroscopic and crystallographic techniques, presenting predicted data based on analogous

compounds and detailing the standard experimental protocols for data acquisition.

Predicted Physicochemical Properties
A summary of the fundamental properties of the target molecule is essential before delving into

complex analytical data.
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Property Value

Molecular Formula C₇H₇NO₃

Molecular Weight 153.14 g/mol

IUPAC Name 3-Methyl-1-oxido-4-pyridinecarboxylic acid

CAS Number Not available

Canonical SMILES CC1=C(C(=O)O)C=--INVALID-LINK--C=C1

Analytical Workflow for Structure Elucidation
The unambiguous determination of a molecule's structure relies on a combination of analytical

techniques. Each method provides a unique piece of the structural puzzle, and together, they

offer conclusive evidence. The general workflow involves synthesis, purification, and

subsequent analysis by spectroscopic and, if possible, crystallographic methods.
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Caption: General workflow for the synthesis and structural elucidation of 3-Methylpyridine-4-
carboxylic acid N-oxide.

Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

4.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring

environments. Based on data from analogous compounds like 3-methylpyridine N-oxide and

pyridine-4-carboxylic acid N-oxide, the following proton signals are predicted.[1][2]

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 8.2 - 8.4 Singlet (s) 1H H-2

~ 8.1 - 8.3 Doublet (d) 1H H-6

~ 7.3 - 7.5 Doublet (d) 1H H-5

~ 2.4 - 2.6 Singlet (s) 3H -CH₃

~ 11.0 - 13.0 Broad Singlet (br s) 1H -COOH

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the

molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 165 - 170 C=O (Carboxylic Acid)

~ 145 - 148 C-4 (ipso-carboxyl)

~ 138 - 141 C-2

~ 137 - 140 C-6

~ 133 - 136 C-3 (ipso-methyl)

~ 125 - 128 C-5

~ 16 - 18 -CH₃

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight

and elemental formula of the compound. The expected molecular ion peak for C₇H₇NO₃ would

be observed.

Parameter Value

Technique Electrospray Ionization (ESI-MS)

Mode Positive or Negative

[M+H]⁺ (Positive) m/z 154.0499

[M-H]⁻ (Negative) m/z 152.0353

Key Fragments
[M-OH]⁺, [M-COOH]⁺, [M-O]⁺ (loss of N-oxide

oxygen)

The fragmentation pattern can provide further structural information. For instance, the loss of

16 amu is characteristic of an N-oxide, while the loss of 45 amu indicates the cleavage of the

carboxylic acid group.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

2500 - 3300 (broad) O-H stretch Carboxylic Acid

~ 1700 - 1725 C=O stretch Carboxylic Acid

~ 1600, ~1480 C=C, C=N stretch Aromatic Ring

~ 1210 - 1300 N-O stretch N-Oxide

~ 800 - 900 C-H bend Aromatic (out-of-plane)

X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule

in the solid state. If a suitable single crystal can be grown, this technique would confirm the

connectivity of all atoms and provide precise bond lengths and angles, validating the planar

structure of the pyridine ring and the geometry of the substituents. While no specific crystal

structure for the title compound is publicly available, analysis of related structures like cobalt

complexes with 4-methylpyridine N-oxide reveals typical N-O bond lengths and coordination

behavior.[4]

NMR Data MS Data IR Data

3-Methylpyridine-4-carboxylic acid N-oxide
(C₇H₇NO₃)

¹H NMR:
- Aromatic signals (H-2, H-5, H-6)

- Methyl singlet (~2.5 ppm)
- Carboxyl proton (>11 ppm)

¹³C NMR:
- Carbonyl carbon (~168 ppm)

- 5 Aromatic carbons
- Methyl carbon (~17 ppm)

HRMS:
- Exact mass confirms C₇H₇NO₃

- Fragmentation:
  Loss of -O (16u)

  Loss of -COOH (45u)

IR Spectroscopy:
- Broad O-H stretch (acid)

- Strong C=O stretch (~1710 cm⁻¹)
- N-O stretch (~1250 cm⁻¹)

Click to download full resolution via product page

Caption: Correlation of expected analytical data with the molecular structure.
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Experimental Protocols
NMR Sample Preparation and Analysis

Sample Preparation: Weigh approximately 5-10 mg of the purified solid and dissolve it in

~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to optimize magnetic field homogeneity.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the

residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or

ammonium hydroxide (for negative mode) can be added to promote ionization.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV),

cone voltage, desolvation gas flow, and source temperature, to achieve a stable spray and

optimal ion signal.[5]

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range

(e.g., 50-500 amu). For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its measured

exact mass to the theoretical calculated mass to confirm the elemental formula.

IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Background Scan: With the crystal clean and empty, run a background scan to record the

spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically

subtracted from the sample spectrum.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Analyze the resulting transmittance or absorbance spectrum to identify

characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion
The structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide is achieved through

a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy

establish the core carbon-hydrogen framework and connectivity, high-resolution mass

spectrometry provides definitive confirmation of the elemental composition. Infrared

spectroscopy serves to verify the presence of key functional groups, particularly the carboxylic

acid and the N-oxide moiety. The collective and corroborative nature of these techniques allows

for an unambiguous assignment of the molecular structure, which is a critical step for any

further application in drug development or materials science. For absolute proof of structure in

three dimensions, single-crystal X-ray diffraction remains the gold standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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